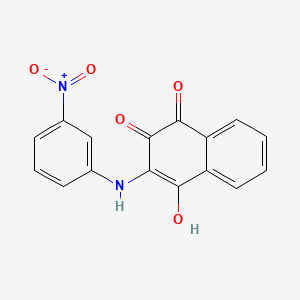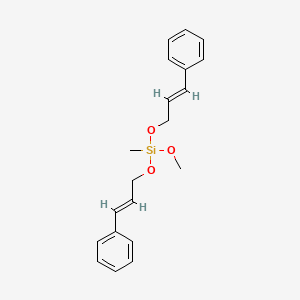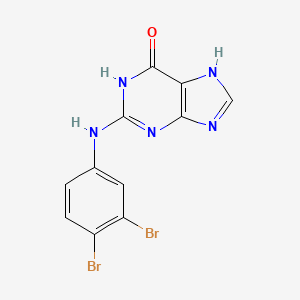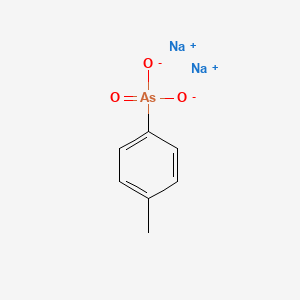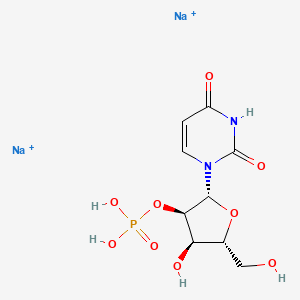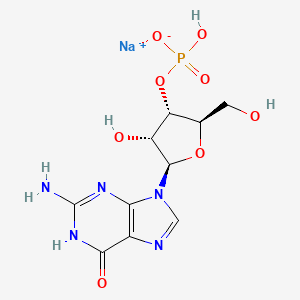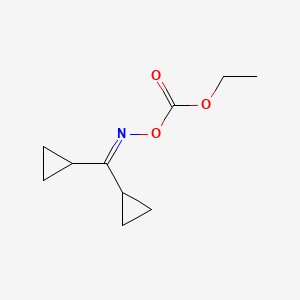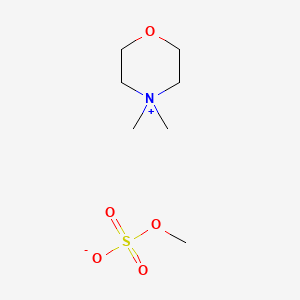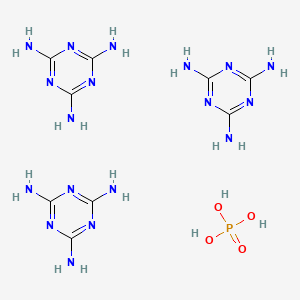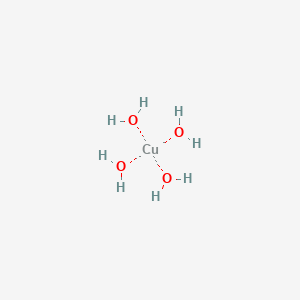
Cuprate (Cu(OH)4(2-))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate, specifically the compound Cuprate (Cu(OH)4(2-)), is an anionic coordination complex that contains copper in an oxidation state of +2.
准备方法
Cuprate (Cu(OH)4(2-)) can be synthesized through various methods. One common synthetic route involves the reaction of copper hydroxide with sodium hydroxide. The reaction proceeds as follows: [ \text{Cu(OH)}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{Cu(OH)}_4 ] This reaction typically requires an aqueous medium and is conducted at room temperature . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure the purity and stability of the product.
化学反应分析
Cuprate (Cu(OH)4(2-)) undergoes various chemical reactions, including:
Oxidation: Cuprates can be oxidized to higher oxidation states, although this is less common for Cu(OH)4(2-).
Reduction: Reduction reactions can convert Cu(OH)4(2-) to lower oxidation states of copper.
Substitution: Ligand substitution reactions can occur, where hydroxide ions are replaced by other ligands. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hypochlorites, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cuprate (Cu(OH)4(2-)) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other copper compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-temperature superconductors.
作用机制
The mechanism of action of Cuprate (Cu(OH)4(2-)) involves its ability to interact with various molecular targets. In biological systems, it can disrupt microbial cell walls, leading to antimicrobial effects. In superconductors, the compound contributes to the formation of superconducting phases by facilitating the movement of electrons without resistance .
相似化合物的比较
Cuprate (Cu(OH)4(2-)) can be compared with other similar compounds such as:
Potassium cuprate (KCuO2): Known for its high-temperature stability and superconducting properties.
Sodium cuprate (NaCuO2): Similar in structure but with different reactivity and stability.
Iron-based superconductors (e.g., FeSe2): Share similar electronic structures and superconducting properties but differ in their elemental composition.
Cuprate (Cu(OH)4(2-)) is unique due to its specific coordination environment and the stability of the hydroxide ligands, which make it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
17949-75-6 |
|---|---|
分子式 |
CuH8O4 |
分子量 |
135.61 g/mol |
IUPAC 名称 |
copper;tetrahydrate |
InChI |
InChI=1S/Cu.4H2O/h;4*1H2 |
InChI 键 |
XUWSLVKFZWLINO-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


